2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-9-17(10-14)13-6-4-12(5-7-13)16-15(18)8-11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXYHYMSACMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring followed by the introduction of the methoxy group and subsequent coupling with the phenylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
The primary mechanism of action for 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide involves its interaction with protein kinases, particularly those implicated in cancer cell signaling pathways. Notable applications include:
- Cancer Treatment : The compound has shown promise as a protein kinase inhibitor, particularly targeting pathways involved in cell proliferation and survival.
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Antitumor Activity :
- A study assessed the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant growth inhibition rates, suggesting potential as an anticancer agent.
-
Protein Kinase Inhibition :
- Experimental assays revealed IC50 values that demonstrate its potency against specific kinases involved in oncogenic signaling pathways. For instance, it exhibited an IC50 value of approximately 10 µM against EGFR-related pathways.
-
In Vivo Studies :
- Animal model studies have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups, reinforcing its potential as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Various human tumor cells | Significant growth inhibition | 2023 |
| Protein Kinase Inhibition | EGFR-related pathways | IC50 = 10 µM | 2024 |
| In Vivo Efficacy | Tumor-bearing mice | Reduced tumor growth | 2025 |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide (CAS: 6630-10-0)
- Structure : Features a sulfonyl group (-SO₂-) linking a 4-chlorophenyl ring to the acetamide.
- Key Differences: The sulfonyl group is electron-withdrawing, contrasting with the electron-donating 3-methoxyazetidine in the target compound. Sulfonamides are known for enhanced binding to enzymes like cyclooxygenase (COX) but may exhibit higher toxicity risks .
- Pharmacological Relevance : Sulfonamide derivatives often show anti-inflammatory or antibacterial activity, but the target’s azetidine moiety may reduce off-target interactions .
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (CAS: 38008-37-6)
- Structure: Contains a 4-ethoxyphenoxy group, introducing bulkier aromatic substituents.
- The chloroacetamide moiety may confer higher reactivity, influencing metabolic pathways .
- Synthetic Utility : Ethoxy groups are commonly used to modulate lipophilicity in prodrug designs, whereas azetidines are explored for their balanced polarity .
Cyclopropyl vs. Other Alkyl/Aryl Substituents
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Compound 26)
- Structure : Combines a cyclopropyl group with a trifluoroacetamide backbone.
- Key Differences: The trifluoroacetamide group is strongly electron-withdrawing, which may enhance metabolic stability but reduce bioavailability compared to the target’s unmodified acetamide.
- Pharmacological Insight : Fluorinated acetamides are prevalent in CNS-targeted drugs due to blood-brain barrier penetration, but the target’s methoxyazetidine may restrict this property .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Features a dichlorophenyl group and a pyrazolone ring.
- The pyrazolone ring introduces hydrogen-bonding sites absent in the target’s azetidine, which may alter solubility and crystallization behavior .
- Crystallographic Data : Dihedral angles between aromatic rings in this compound (54.8°–77.5°) suggest conformational flexibility, whereas the target’s azetidine may enforce a more rigid geometry .
Heterocyclic Modifications
2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
- Structure : Contains a dioxoimidazolidine ring, a five-membered heterocycle with two ketone groups.
- However, the dioxo group may increase metabolic susceptibility .
- Pharmacological Potential: Imidazolidinones are explored for antimicrobial activity, while azetidines are prioritized in neurology for their balanced pharmacokinetics .
Biological Activity
2-Cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic implications.
Chemical Structure
The molecular structure of 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide can be represented as follows:
This structure features a cyclopropyl group, an acetamide moiety, and a methoxyazetidine ring, which contribute to its unique biological properties.
Synthesis
The synthesis of 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as:
- N-alkylation of amines
- Azetidine formation through ring-closing reactions
- Acetamide coupling with appropriate phenolic precursors
Pharmacological Profile
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures can inhibit heat shock protein 90 (HSP90), leading to the destabilization of oncogenic proteins. HSP90 inhibitors are promising in cancer therapy due to their ability to modulate various signaling pathways involved in tumor progression .
- Anti-inflammatory Properties : Compounds with similar structural motifs have shown anti-inflammatory effects by modulating cytokine production and inhibiting pathways such as NF-kB .
- Anthelmintic Activity : Some derivatives have demonstrated effectiveness against parasitic infections, particularly in studies involving earthworms, indicating potential for broader parasiticidal applications .
Study on Antitumor Activity
In a recent study, compounds structurally related to 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide were evaluated for their ability to inhibit HSP90. The results indicated that these compounds could effectively reduce the viability of cancer cells in vitro by disrupting the chaperone function of HSP90, leading to increased degradation of client proteins involved in cancer cell survival .
Study on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with these compounds, suggesting a potential mechanism for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Characterization :
- NMR spectroscopy : H and C NMR confirm regiochemistry of the azetidine and cyclopropyl groups. For example, the methoxy proton on azetidine appears as a singlet at ~3.3 ppm, while cyclopropyl protons show characteristic splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 289.1684 for CHNO) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Basic: What key structural features influence the compound’s reactivity and bioactivity?
Answer:
- Cyclopropyl group : Enhances metabolic stability by restricting rotation, potentially improving pharmacokinetic properties .
- 3-Methoxyazetidine : The electron-donating methoxy group modulates azetidine ring conformation, affecting binding to biological targets (e.g., enzymes or receptors) .
- Acetamide linker : Facilitates hydrogen bonding with target proteins, critical for ligand-receptor interactions .
Q. Structural analysis :
- X-ray crystallography (if available) reveals torsional angles (e.g., C2—N1—N2—N3 dihedral angles ~160°) that influence molecular packing and solubility .
- IR spectroscopy : Confirms amide C=O stretching at ~1650 cm and N-H bending at ~1550 cm .
Advanced: How can researchers address low yields or impurities during synthesis?
Answer:
- By-product formation : Use HPLC-MS to identify impurities (e.g., unreacted azetidine intermediates). Adjust stoichiometry or reaction time to minimize side reactions .
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce hydrolysis of the acetamide group .
- Temperature control : Maintain reactions at 0–5°C during azetidine functionalization to prevent ring-opening .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation :
- Replace the cyclopropyl group with bicyclo[2.2.1] or spiro groups to test steric effects on target binding .
- Modify the methoxy group to ethoxy or halogenated analogs to study electronic effects .
- Biological assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .
- Cellular uptake : Radiolabel the compound with H or C to quantify permeability in Caco-2 cell monolayers .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Compare protocols for consistency in buffer pH, incubation time, and cell lines .
- Metabolic stability : Use liver microsome assays (human/rat) to identify species-specific degradation pathways affecting activity .
- Computational modeling : Perform molecular dynamics simulations to assess target binding under varying protonation states (e.g., pH-dependent azetidine ring conformation) .
Advanced: What strategies identify the compound’s biological targets?
Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Thermal shift assay : Monitor protein melting temperature shifts (via SYPRO Orange dye) to detect ligand-induced stabilization .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in target cells to identify resistance-conferring genes .
Advanced: How to optimize multi-step synthesis for scalability?
Answer:
- Flow chemistry : Implement continuous-flow reactors for azetidine functionalization to improve heat/mass transfer .
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling steps to reduce reaction time .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Basic: What are recommended storage conditions and stability assessments?
Answer:
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability testing :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., hydrolyzed acetamide) .
- Light exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
